molecular formula C6H7Br2N B1337984 3-(Bromomethyl)pyridine hydrobromide CAS No. 4916-55-6

3-(Bromomethyl)pyridine hydrobromide

Cat. No.: B1337984
CAS No.: 4916-55-6
M. Wt: 252.93 g/mol
InChI Key: FNHPUOJKUXFUKN-UHFFFAOYSA-N
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Description

3-(Bromomethyl)pyridine hydrobromide is a halogenated heterocyclic building block. It is commonly used in organic synthesis due to its reactivity and versatility. The compound has the molecular formula C6H6BrN·HBr and a molecular weight of 252.93 g/mol . It is typically found as a white to yellow crystalline powder .

Mechanism of Action

Target of Action

3-(Bromomethyl)pyridine hydrobromide is a halogenated heterocyclic building block . It is primarily used in the preparation of ether ligands . .

Mode of Action

Brominated compounds like this compound are known to participate in halogenation reactions . In these reactions, the bromine atom can act as an electrophile, being attracted to regions of high electron density in other molecules. This can lead to the formation of new bonds and the creation of different compounds .

Biochemical Pathways

It is known that this compound can be used in the preparation of ether ligands . Ethers are a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups. They have the general formula R–O–R′, where R and R′ represent the alkyl or aryl groups. Ethers can act as weak bases and nucleophiles due to the presence of lone pairs of electrons on the oxygen atom.

Result of Action

It is known that brominated compounds can cause coagulation necrosis, characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .

Action Environment

It is known that the compound is chemically stable under standard ambient conditions (room temperature) . It is also known that the compound causes severe skin burns and eye damage , indicating that it should be handled with care in a controlled environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(bromomethyl)pyridine hydrobromide involves the bromination of 3-methylpyridine. This reaction is typically carried out using bromine in the presence of a solvent such as carbon tetrachloride (CCl4) and a radical initiator like azobisisobutyronitrile (AIBN) to improve the yield . The reaction proceeds as follows:

C6H7N+Br2C6H6BrN+HBr\text{C}_6\text{H}_7\text{N} + \text{Br}_2 \rightarrow \text{C}_6\text{H}_6\text{BrN} + \text{HBr} C6​H7​N+Br2​→C6​H6​BrN+HBr

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)pyridine hydrobromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form pyridine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Products include azidomethylpyridine, thiocyanatomethylpyridine, and methoxymethylpyridine.

    Oxidation: Products include pyridine carboxylic acids and pyridine aldehydes.

    Reduction: Products include methylpyridine.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • 4-(Bromomethyl)pyridine hydrobromide
  • 3-(Chloromethyl)pyridine hydrochloride
  • 3-(Iodomethyl)pyridine hydriodide

Uniqueness

3-(Bromomethyl)pyridine hydrobromide is unique due to its specific position of the bromomethyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it offers distinct reactivity patterns and selectivity in synthetic applications .

Properties

IUPAC Name

3-(bromomethyl)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN.BrH/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHPUOJKUXFUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507530
Record name 3-(Bromomethyl)pyridine--hydrogen bromide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4916-55-6
Record name 4916-55-6
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Record name 3-(Bromomethyl)pyridine--hydrogen bromide (1/1)
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Record name 3-(Bromomethyl)pyridine Hydrobromide
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Synthesis routes and methods

Procedure details

To 3-pyridylcarbinol (2 g, 18.3 mmol) was added 47-49% hydrobromic acid (2 mL, 13.7 mmol). The solution was refluxed for 3 hours. The solution was diluted with EtOAc and extracted thrice with EtOAc. The organic layer was dried over MgSO4, filtered and concentrated under reduced pressure to give a solid. The solid was recrystallized in ethanol to afford the title compound as a white solid (2.13 g, 45.8%). ES (+) MS m/e=173 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
45.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-(bromomethyl)-5-methylpyridine hydrobromide in pharmaceutical chemistry?

A1: 3-(Bromomethyl)-5-methylpyridine hydrobromide serves as a crucial building block in the multi-step synthesis of rupatadine. [] Rupatadine is a second-generation antihistamine used to treat allergic rhinitis and urticaria (hives). The bromide substituent in 3-(bromomethyl)-5-methylpyridine hydrobromide enables further chemical transformations, ultimately leading to the desired structure of rupatadine.

Q2: Can you describe a novel and efficient method for synthesizing 3-(bromomethyl)-5-methylpyridine hydrobromide?

A2: A recent study highlights a streamlined approach to synthesize 3-(bromomethyl)-5-methylpyridine hydrobromide, starting with 5-methylnicotinic acid. [] This method boasts a total yield of 65.9% and stands out for its simplicity, efficiency, and environmentally friendly nature. While the specific reaction steps are not detailed in the provided abstract, the use of 5-methylnicotinic acid as a starting material suggests a multi-step synthesis involving transformations of the carboxylic acid functional group and bromination. This approach presents a potentially advantageous alternative to previously established methods for preparing this important intermediate. You can find more details about this synthesis in the research article published here: .

Q3: How does the reactivity of 3-bromomethyl pyridine hydrobromide compare to its isomer, 4-bromomethylpyridine, in polymerization reactions?

A3: Research indicates that 4-bromomethylpyridine exhibits higher reactivity compared to 3-bromomethyl pyridine hydrobromide in solution polymerization reactions. [] Interestingly, in the case of 4-bromomethylpyridine, the oligomers demonstrate greater reactivity than the monomer itself, a phenomenon attributed to mesomeric effects. This difference in reactivity highlights how the position of the bromomethyl group on the pyridine ring significantly influences the compound's behavior in polymerization reactions. For a deeper understanding of the polymerization kinetics and the influence of the counterion on polymer properties, refer to the research article: .

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